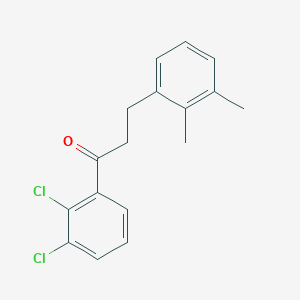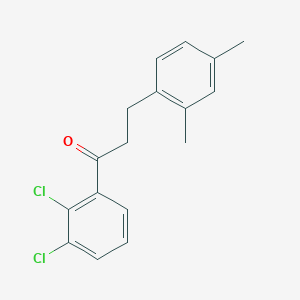
2,3-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone
Übersicht
Beschreibung
2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 and a molecular weight of 323.2 g/mol1. It is used for pharmaceutical testing2.
Synthesis Analysis
Unfortunately, the specific synthesis process for 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is not readily available from the search results. However, related compounds have been synthesized using Wittig olefinations with the introduction of a 1,3-dioxolane moiety3.Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone consists of a benzophenone core with two chlorine atoms and a 1,3-dioxolane ring1.
Chemical Reactions Analysis
The specific chemical reactions involving 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone are not detailed in the search results. However, related compounds have been used as reagents for Wittig olefinations3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone are not fully detailed in the search results. However, its molecular formula is C16H12Cl2O3 and it has a molecular weight of 323.2 g/mol1.Wissenschaftliche Forschungsanwendungen
-
Preparation of a Ratiometric Fluorescent Probe
-
Synthesis of KN-93
-
Preparation of Fluorinated Spirobenzofuran Piperidines
Also, a similar compound, 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide, is mentioned to be widely used as liquid crystals, natural and synthetic compounds with various biological activities (insecticidal activity, plant growth stimulators), ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
Also, a similar compound, 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide, is mentioned to be widely used as liquid crystals, natural and synthetic compounds with various biological activities (insecticidal activity, plant growth stimulators), ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
Safety And Hazards
The specific safety and hazards associated with 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone are not detailed in the search results. However, related compounds have been noted to be harmful if swallowed or in contact with skin, and may cause skin irritation, serious eye irritation, and respiratory irritation4.
Zukünftige Richtungen
The future directions for the use and study of 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone are not specified in the search results. However, it is currently used for pharmaceutical testing2, suggesting potential applications in drug development and medicinal chemistry.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
(2,3-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-2-5-12(14(13)18)15(19)10-3-1-4-11(9-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBFQJYMRAUGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645081 | |
| Record name | (2,3-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898759-49-4 | |
| Record name | (2,3-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















